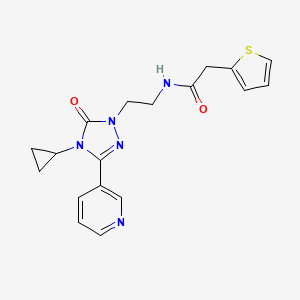
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound of interest, due to its complex heterocyclic structure, serves as a versatile precursor for the synthesis of a wide range of heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others. These heterocycles exhibit significant biological activities, making them valuable in the development of new therapeutic agents. For example, certain synthesized compounds have been assessed for their insecticidal properties against the cotton leafworm, showcasing the compound's potential in agricultural applications as well (A. Fadda et al., 2017).
Antitumor Activity
The exploration into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives originating from similar complex acetamides has unveiled compounds with promising inhibitory effects on various cancer cell lines. This highlights the therapeutic potential of such compounds in oncology, with some exhibiting comparable efficacy to established chemotherapeutic agents (M. Albratty et al., 2017).
Antimicrobial and Antifungal Screening
Derivatives synthesized from this compound have shown diverse biological activities, including antimicrobial and antifungal effects. The incorporation of a 1,2,4-triazole ring system has been particularly noted for enhancing these properties, offering a pathway for the development of new antimicrobial and antifungal agents (B. MahyavanshiJyotindra et al., 2011).
Pharmaceutical Formulations and Stability
Studies focusing on the polymorphs, hydrates, and anhydrous forms of pharmaceutical compounds related to the chemical structure of interest reveal insights into their stability and conversion in aqueous media. This research is crucial for the development of stable and effective pharmaceutical formulations, ensuring the compounds' therapeutic efficacy and shelf-life (Rositza I. Petrova et al., 2009).
Novel Synthesis and Evaluation
Innovative synthesis methods have been developed to create polyfunctionally substituted heterocyclic compounds derived from similar acetamides. These methods offer new avenues for generating compounds with diverse heterocyclic structures. Their evaluation for antiproliferative activity against human cancer cell lines further demonstrates the potential of these compounds in cancer therapy (H. Shams et al., 2010).
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(11-15-4-2-10-26-15)20-8-9-22-18(25)23(14-5-6-14)17(21-22)13-3-1-7-19-12-13/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFZJYHTVLNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)

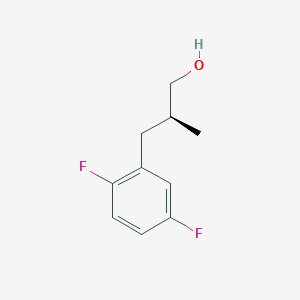

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)
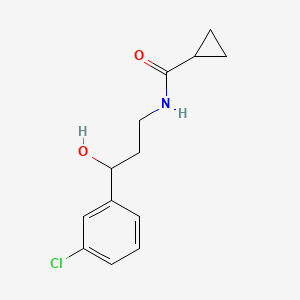
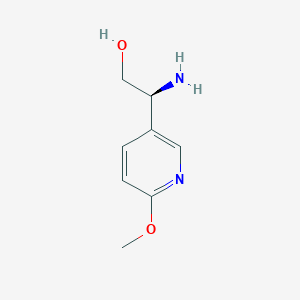
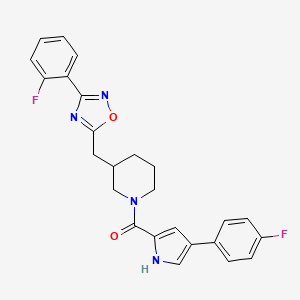
![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)